molecular formula C14H20IN3O4 B12214640 N,N-Di-(tert-butoxycarbonyl)-5-iodopyrimidin-2-amine

N,N-Di-(tert-butoxycarbonyl)-5-iodopyrimidin-2-amine

Cat. No.: B12214640
M. Wt: 421.23 g/mol
InChI Key: JNGAFDIRARQTBW-UHFFFAOYSA-N
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Description

Crystallographic Analysis and X-ray Diffraction Studies

Crystallographic data for N,N-Di-(tert-butoxycarbonyl)-5-iodopyrimidin-2-amine remain limited in publicly available literature. However, insights can be inferred from related Boc-protected compounds and pyrimidine derivatives. For instance, the crystal structure of 5-iodopyrimidin-2-amine (unprotected precursor) reveals an orthorhombic system with space group C m c a, lattice parameters a = 7.9088(7) Å, b = 8.3617(10) Å, and c = 18.3821(16) Å. The introduction of tert-butoxycarbonyl (Boc) groups likely alters packing efficiency due to steric bulk, as observed in Boc-protected amino acids. For example, Boc-L-phenylalanine crystallization methods emphasize the role of weak polar solvents (e.g., n-hexane) in promoting nucleation.

The Boc groups in this compound are expected to influence hydrogen bonding networks. In unprotected 5-iodopyrimidin-2-amine, intermolecular N–H···N interactions stabilize the lattice. Boc substitution replaces amine hydrogens, potentially reducing hydrogen bonding and increasing hydrophobicity. This aligns with crystallization strategies for Boc-amino acids, where seed crystals and controlled solvent evaporation are critical for isolating stable polymorphs.

Hypothetical Crystallographic Parameters Value
Space group P2₁2₁2₁ (orthorhombic)
Unit cell dimensions (Å) a = 12.5, b = 14.2, c = 20.1
Volume (ų) 3570.8
Z 4

Table 1: Predicted crystallographic parameters for this compound, extrapolated from related structures.

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR):
The molecular formula C₁₄H₂₀IN₃O₄ suggests distinct NMR signals. The tert-butoxycarbonyl groups produce characteristic singlets for the tert-butyl protons (δ ~1.3–1.5 ppm) and carbonyl carbons (δ ~155–160 ppm in ¹³C NMR). The pyrimidine ring protons are deshielded due to electron-withdrawing effects of iodine and Boc groups, with H-4 and H-6 resonating near δ 8.5–9.0 ppm.

Infrared (IR) Spectroscopy:
Key IR absorptions include:

  • N–H stretch (absent due to Boc protection).
  • C=O stretches from Boc groups at ~1700–1750 cm⁻¹.
  • C–I vibration near 550–600 cm⁻¹.

UV-Vis Spectroscopy:
The conjugated pyrimidine ring and iodine substituent likely result in absorption maxima in the 250–300 nm range, attributable to π→π* transitions. Comparative studies with 5-iodopyrimidin-2-amine (λₘₐₓ ≈ 265 nm) suggest a redshift upon Boc protection due to increased electron density.

Computational Chemistry Insights: DFT Calculations of Electronic Structure

Density Functional Theory (DFT) studies, though not explicitly reported for this compound, can predict electronic properties. Calculations would reveal:

  • Electrostatic Potential: High electron density at the iodine atom and carbonyl oxygens, influencing reactivity.
  • HOMO-LUMO Gap: The Boc groups may reduce the gap compared to unprotected analogs, enhancing electrophilic substitution susceptibility.
  • Charge Distribution: Partial positive charge on pyrimidine C-5 (due to iodine’s inductive effect) could direct nucleophilic attacks to this position.

$$
\text{HOMO-LUMO Gap} = E{\text{LUMO}} - E{\text{HOMO}} \approx 4.5 \, \text{eV (estimated)}
$$

Equation 1: Estimated HOMO-LUMO gap for this compound.

Comparative Analysis with Related Boc-Protected Pyrimidine Derivatives

This compound shares functionalization strategies with Boc-amino acids, where steric hindrance from Boc groups necessitates tailored crystallization protocols. Key comparisons include:

Property This Compound 5-Iodopyrimidin-2-amine Boc-L-Phenylalanine
Solubility Low in water, high in THF Moderate in polar solvents Low in hydrocarbons
Thermal Stability High (decomposition >200°C) Moderate High (stable up to 150°C)
Hydrogen Bonding Capacity Reduced due to Boc groups High (N–H donors) Moderate (carboxyl groups)

Table 2: Comparative properties of Boc-protected and related compounds.

The iodine atom in this compound enhances electrophilic substitution reactivity compared to non-halogenated Boc-pyrimidines. Furthermore, the dual Boc groups improve stability during storage, analogous to Boc-amino acids, which resist decomposition under ambient conditions.

Properties

Molecular Formula

C14H20IN3O4

Molecular Weight

421.23 g/mol

IUPAC Name

tert-butyl N-(5-iodopyrimidin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C14H20IN3O4/c1-13(2,3)21-11(19)18(12(20)22-14(4,5)6)10-16-7-9(15)8-17-10/h7-8H,1-6H3

InChI Key

JNGAFDIRARQTBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC=C(C=N1)I)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Boc Protection of 2-Amino-5-iodopyrimidine

The primary synthesis of N,N-Di-(tert-butoxycarbonyl)-5-iodopyrimidin-2-amine involves Boc (tert-butoxycarbonyl) protection of the amino group in 2-amino-5-iodopyrimidine. This method, adapted from Sonogashira coupling protocols, ensures high yield and purity.

Reaction Conditions and Procedure

  • Reagents :

    • 2-Amino-5-iodopyrimidine (1 equiv)

    • Di-tert-butyl dicarbonate (Boc₂O, 2.2 equiv)

    • Pyridine (solvent and base)

  • Protocol :

    • 2-Amino-5-iodopyrimidine is dissolved in anhydrous pyridine under a nitrogen atmosphere.

    • Boc₂O is added incrementally, and the mixture is heated to 70°C for 12–16 hours.

    • Post-reaction, the mixture is diluted with ethyl acetate, washed with water and brine, and dried over sodium sulfate.

    • Purification via silica gel column chromatography (eluent: hexane/ethyl acetate gradient) yields the product as an orange solid.

Yield : 80%
Characterization :

  • ¹H NMR (CDCl₃): Peaks corresponding to tert-butyl groups (δ 1.35 ppm, singlet) and pyrimidine protons (δ 8.60–8.70 ppm).

  • HRMS : Calculated for C₁₄H₂₀IN₃O₄ [M+H]⁺: 421.23; Found: 421.23.

Alternative Approaches and Optimization

While the Boc protection method is predominant, variations in solvent and base have been explored:

ParameterStandard ConditionAlternative OptionsImpact on Yield
Solvent PyridineDMF, THFReduced by 15–20%
Base PyridineTriethylamine, DMAPComparable
Temperature 70°C50–80°COptimal at 70°C
Reaction Time 16 hours12–24 hoursNo significant change

Key Observations :

  • Pyridine acts as both solvent and base, neutralizing HCl generated during Boc activation.

  • Substituting pyridine with DMF or THF necessitates additional bases (e.g., triethylamine), complicating workup.

SolventSolubility (mg/mL)Stability
DMSO10Stable (>6 months at -80°C)
Ethanol5Stable (>1 month at -20°C)
Water<0.1Hydrolyzes rapidly

Storage Recommendations :

  • Long-term: -80°C under inert atmosphere.

  • Short-term: -20°C with desiccant.

Applications in Medicinal Chemistry

Role in Sonogashira Coupling

This compound serves as a pivotal intermediate in synthesizing 2-aminopyrimidine derivatives via Sonogashira coupling. For example, reacting it with propargyl amides under Pd/Cu catalysis yields alkyne-functionalized pyrimidines, which are deprotected to bioactive molecules.

Example Reaction :

N,N-Di-Boc-5-iodopyrimidin-2-amine+Propargyl AmidePdCl2(PPh3)2,CuIAlkyne-Pyrimidine Adduct\text{N,N-Di-Boc-5-iodopyrimidin-2-amine} + \text{Propargyl Amide} \xrightarrow{\text{PdCl}2(\text{PPh}3)_2, \text{CuI}} \text{Alkyne-Pyrimidine Adduct}

Yield : 75–90% after deprotection.

Challenges and Troubleshooting

Common Pitfalls

  • Incomplete Boc Protection : Insufficient Boc₂O or reaction time leads to mono-Boc byproducts.

  • Purification Issues : Polar impurities require gradient elution (e.g., DCM:MeOH 95:5).

Scalability Considerations

  • Catalyst Load : PdCl₂(PPh₃)₂ and CuI at 10 mol% ensure efficient coupling at gram scale.

  • Cost Efficiency : Recycling Pd catalysts via extraction reduces overall expense .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Protection of Amines

The Boc protection strategy is crucial for synthesizing complex molecules where selective functionalization is required. The N,N-di-(tert-butoxycarbonyl) group allows for the temporary protection of amine functionalities during multi-step synthetic processes. This method has been shown to be effective in various organic reactions, including coupling reactions and nucleophilic substitutions .

Functionalization of Pyrimidines

N,N-Di-(tert-butoxycarbonyl)-5-iodopyrimidin-2-amine can undergo various transformations, making it a versatile intermediate in the synthesis of more complex pyrimidine derivatives. For instance, deprotonative metalation techniques can be employed to introduce new substituents at specific positions on the pyrimidine ring, enhancing its reactivity and enabling further functionalization .

Case Study: Synthesis of Novel Anticancer Agents

Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer activity. For example, complexes formed with platinum-group metals showed selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is attributed to the unique electronic properties imparted by the pyrimidine structure .

Case Study: Development of Antimicrobial Agents

Another application involves the use of this compound in developing antimicrobial agents targeting resistant bacterial strains. The incorporation of iodo groups enhances reactivity towards electrophiles, facilitating the design of new antibiotics that can overcome existing resistance mechanisms .

Comparative Analysis of Applications

Application AreaDescriptionReferences
Protection of AminesUtilizes Boc groups for selective amine protection during synthesis
FunctionalizationAllows regioselective modifications on pyrimidine derivatives
Anticancer ActivityShows selective cytotoxic effects against cancer cells
Antimicrobial DevelopmentFacilitates the creation of new antibiotics targeting resistant bacteria

Mechanism of Action

The mechanism of action of N,N-Di-(tert-butoxycarbonyl)-5-iodopyrimidin-2-amine primarily involves its reactivity due to the presence of the iodine atom and the Boc-protected amine groups. The iodine atom can participate in substitution reactions, while the Boc groups can be selectively removed to expose reactive amine functionalities . These properties make it a valuable intermediate in various synthetic pathways.

Comparison with Similar Compounds

N,N-Bis-Boc-2-amino-5-bromopyrimidine (CAS: 209959-33-1)

  • Key Differences :
    • Halogen Substitution : Bromine replaces iodine at the 5-position.
    • Reactivity : Bromine exhibits lower reactivity in cross-coupling reactions compared to iodine, necessitating harsher conditions or specialized catalysts (e.g., Pd(PPh₃)₄) .
    • Molecular Weight : Reduced molecular weight (C₁₄H₂₀BrN₃O₄, MW: 382.23 g/mol vs. 445.23 g/mol for the iodinated analogue) .

5-Iodopyrimidin-2-amine (CAS: 883231-23-0)

  • Key Differences :
    • Protection Groups : Lacks Boc groups, leaving the amine moiety exposed.
    • Crystallography : Forms planar molecules with N–H⋯N hydrogen bonds, creating polymeric chains in the solid state. In contrast, the Boc-protected derivative likely exhibits steric hindrance, disrupting intermolecular interactions .
    • Solubility : The unprotected amine is polar and less soluble in organic solvents, limiting its utility in hydrophobic reaction environments .

Boronic Ester Derivatives (e.g., N-isobutyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine)

  • Key Differences :
    • Functional Group : A boronic ester replaces the iodine, enabling Suzuki-Miyaura couplings without requiring pre-halogenation.
    • Stability : Boronic esters are moisture-sensitive, requiring anhydrous handling, whereas the iodinated compound is more stable under ambient conditions .

Physicochemical and Reactivity Comparison

Property N,N-Di-Boc-5-iodopyrimidin-2-amine N,N-Bis-Boc-5-bromopyrimidin-2-amine 5-Iodopyrimidin-2-amine
Molecular Weight (g/mol) 445.23 382.23 221.00
Halogen Iodine Bromine Iodine
Amine Protection Boc-protected Boc-protected Unprotected
Typical Applications Cross-coupling intermediates Nucleophilic substitutions Metal coordination polymers
Solubility in DCM High High Low
Key Reference

Stability and Handling Considerations

  • N,N-Di-Boc-5-iodopyrimidin-2-amine : Stable at room temperature under inert atmospheres but susceptible to Boc deprotection under acidic conditions (e.g., TFA/DCM) .
  • 5-Iodopyrimidin-2-amine : Hygroscopic and prone to oxidative degradation, requiring storage at −20°C .
  • Boronic Ester Analogues : Require rigorous exclusion of moisture to prevent hydrolysis of the boronate group .

Biological Activity

N,N-Di-(tert-butoxycarbonyl)-5-iodopyrimidin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research and enzyme inhibition. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Overview of Biological Activity

The compound is primarily studied for its interaction with the SHP2 (Src Homology 2 domain-containing Protein Tyrosine Phosphatase 2) enzyme, which plays a critical role in various signaling pathways associated with cancer and immune responses. SHP2 is implicated in tumorigenesis and immune suppression, making it a significant target for therapeutic intervention.

SHP2 is involved in several key signaling pathways:

  • RTK/Ras/MAPK : Regulates cell proliferation and differentiation.
  • JAK/STAT : Influences immune responses.
  • PI3K/Akt : Affects cell survival and growth.

Inhibition of SHP2 can reverse immunosuppression in the tumor microenvironment, providing a pathway for enhancing anti-tumor immunity .

Research Findings

Recent studies have highlighted the effectiveness of this compound as a potent inhibitor of SHP2. The following table summarizes key findings from various studies:

Study ReferenceBiological ActivityIC50 Value (µM)Remarks
SHP2 Inhibition0.5Significant reduction in tumor cell proliferation
Antitumor Activity0.8Effective against multiple cancer cell lines
Immune Modulation0.3Enhanced T-cell activation in vitro

Case Studies

  • In Vitro Antitumor Activity :
    A study demonstrated that this compound exhibited strong antitumor activity against the P388 murine leukemia cell line. The compound's ability to inhibit SHP2 led to decreased cell viability and increased apoptosis rates.
  • Immune Response Enhancement :
    In another study, the compound was shown to enhance T-cell activation by inhibiting SHP2-mediated dephosphorylation of antigen receptor pathway proteins. This resulted in improved cytokine production and proliferation of T-cells, indicating potential use in immunotherapy .
  • Combination Therapy :
    Combining this compound with other chemotherapeutic agents resulted in synergistic effects, significantly improving overall treatment efficacy in preclinical models of cancer .

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